molecular formula C11H13NO4S B2414322 N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 333446-76-7

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2414322
CAS No.: 333446-76-7
M. Wt: 255.29
InChI Key: DDZZVIYWRYLIAL-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 333446-76-7) is a high-purity chemical compound supplied for research purposes. This versatile small molecule, with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol, serves as a valuable scaffold in medicinal chemistry and drug discovery . Compounds featuring the 1,4-benzodioxine ring system, like this one, are of significant research interest due to their diverse biological activities. Scientific studies on analogous sulfonamides bearing the 1,4-benzodioxine moiety have demonstrated promising antibacterial potential against various Gram-positive and Gram-negative bacterial strains, as well as inhibitory activity against the lipoxygenase enzyme, which is a key target in inflammatory diseases . The presence of the sulfonamide group is a key structural feature in many pharmacologically active molecules, contributing to their ability to interact with enzyme active sites . The prop-2-en-1-yl (allyl) side chain offers a reactive handle for further chemical modification, making this compound a flexible building block for the synthesis of more complex derivatives for screening and development. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use, as the compound may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-5-12-17(13,14)9-3-4-10-11(8-9)16-7-6-15-10/h2-4,8,12H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZZVIYWRYLIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a sulfonamide derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the sulfonamide group is introduced to the benzodioxine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzodioxine derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied for its potential as an enzyme inhibitor. A significant area of research involves its activity against enzymes such as α-glucosidase and acetylcholinesterase.

Case Studies

  • Antidiabetic Potential :
    • Research indicates that derivatives of benzodioxane sulfonamides exhibit inhibitory effects on α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestines. The synthesized compounds showed promising results in reducing blood glucose levels in animal models when compared to standard drugs like glibenclamide .
  • Cognitive Disorders :
    • Inhibitors of acetylcholinesterase are vital for treating conditions such as Alzheimer's disease. The sulfonamide derivatives have demonstrated the ability to inhibit this enzyme effectively, suggesting their potential use in cognitive enhancement therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Research Findings

  • Mechanistic Studies :
    • A study highlighted that new benzenesulfonamide derivatives showed excellent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over other carbonic anhydrases suggests potential therapeutic applications in cancer treatment .
  • Cell Line Studies :
    • In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines (e.g., MDA-MB-231), indicating their potential as effective anticancer agents .

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that allow for structural modifications to enhance biological activity.

Synthetic Pathways

  • Initial Synthesis :
    • The synthesis typically begins with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides under alkaline conditions to produce the desired sulfonamide derivatives .
  • Further Derivatization :
    • Subsequent reactions with different acetamides have been employed to create a library of compounds for biological testing, showcasing the versatility of this chemical structure in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s interaction with cellular receptors and enzymes is a key area of research to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzodioxine ring with the sulfonamide group and the prop-2-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds.

Biological Activity

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 333446-76-7) is a sulfonamide derivative characterized by a unique benzodioxine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a sulfonamide group that is known for its ability to inhibit various biological processes, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}NO4_4S. The compound features a prop-2-en-1-yl substitution on the benzodioxine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H13_{13}NO4_4S
Molecular Weight245.29 g/mol
CAS Number333446-76-7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, sulfonamides are known to act as competitive inhibitors of bacterial enzymes involved in folate synthesis, thereby exerting their antimicrobial effects.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For instance, it has been shown to affect various cancer cell lines, demonstrating IC50_{50} values comparable to established anticancer agents.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Reference
HEPG25.0
MCF73.5
SW11164.0

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been studied for its anti-inflammatory effects. Research indicates that derivatives of benzodioxine can exhibit potent anti-inflammatory activity by inhibiting key inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various benzodioxine derivatives found that certain compounds significantly reduced edema in animal models when compared to standard treatments like ibuprofen. The most effective derivative demonstrated an inhibition rate exceeding that of ibuprofen in carrageenan-induced paw edema assays.

The mechanism of action for this compound involves the inhibition of specific enzymes through competitive inhibition. The sulfonamide group mimics the structure of p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS), thus blocking folate synthesis essential for bacterial growth.

Molecular Interactions

Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes:

EnzymeBinding Energy (kcal/mol)
Dihydropteroate Synthase-9.5
Cyclooxygenase-8.7

These interactions suggest that the compound could be developed further as an effective therapeutic agent against infections and cancer.

Q & A

Q. What are the standard synthetic protocols for preparing N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives?

The synthesis typically involves a two-step process:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. This forms the parent sulfonamide .
  • Step 2 : N-alkylation with prop-2-en-1-yl halides in a polar aprotic solvent (e.g., DMF) using LiH as a base catalyst. Reaction optimization may require controlled temperature (room temperature to 60°C) and 3–4 hours of stirring . Purity is confirmed via TLC, and products are characterized using IR (sulfonamide S=O stretches at ~1350–1150 cm⁻¹) and ¹H NMR (dioxane protons at δ 4.2–4.4 ppm and allylic protons at δ 5.0–6.0 ppm) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

  • IR Spectroscopy : Identifies sulfonamide groups (asymmetric/symmetric S=O stretches) and aromatic C-H stretches (~3100 cm⁻¹) .
  • ¹H NMR : Key signals include the dioxane ring protons (δ 4.2–4.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and allylic protons (δ 5.0–6.0 ppm for the propenyl group) .
  • Elemental Analysis (CHN) : Validates molecular formula consistency (e.g., C₁₁H₁₁NO₄S) with theoretical vs. experimental %C, %H, and %N .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Enzyme Inhibition : Compounds are screened against targets like α-glucosidase (for diabetes) or acetylcholinesterase (for Alzheimer’s) using spectrophotometric assays. IC₅₀ values are calculated relative to standards (e.g., acarbose for α-glucosidase) .
  • Antibacterial Activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition or MIC (minimum inhibitory concentration) measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during N-alkylation?

  • Catalyst Screening : LiH is standard, but alternatives like K₂CO₃ or Cs₂CO₃ may improve yields in DMF or acetonitrile .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce undesired hydrolysis.
  • Temperature Control : Elevated temperatures (50–60°C) accelerate reactions but risk propenyl group polymerization. Monitoring via TLC or HPLC is critical .

Q. How do structural modifications (e.g., substituents on the dioxane ring) influence α-glucosidase inhibitory activity?

  • SAR Studies : Electron-withdrawing groups (e.g., -Br, -F) at the sulfonamide’s para position enhance activity (e.g., IC₅₀ = 81–86 μM for brominated derivatives vs. 37 μM for acarbose) .
  • Steric Effects : Bulky N-alkyl groups (e.g., propenyl) may reduce binding affinity compared to smaller substituents. Docking studies (e.g., AutoDock Vina) can predict interactions with the enzyme’s active site .

Q. What advanced crystallographic methods resolve contradictions in reported molecular conformations?

  • Single-Crystal XRD : Using SHELXL for refinement, the dioxane ring’s chair conformation and sulfonamide torsion angles (e.g., C-S-N-C dihedral) are determined. Discrepancies in bond lengths (e.g., S=O at 1.43–1.45 Å) may arise from twinning or disorder, addressed via PLATON checks .
  • ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids clarifies positional uncertainties in propenyl group orientation .

Q. How can computational modeling predict this compound’s interaction with angiotensin II receptors for hypertension studies?

  • Docking Protocols : Glide or GOLD software dock the compound into the receptor’s active site (PDB ID: 3R8A). Key interactions include hydrogen bonding between the sulfonamide oxygen and Arg167, and π-π stacking with the dioxane ring .
  • MD Simulations : Desmond or AMBER assess binding stability over 100 ns, with RMSD <2.0 Å indicating stable complexes .

Methodological Considerations

Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) resolved?

  • Assay Standardization : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 6.8 PBS).
  • Statistical Validation : Triplicate experiments with SEM <5% ensure reproducibility. Outliers are analyzed via Grubbs’ test .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design : Esterification of the sulfonamide group enhances bioavailability.
  • Microsomal Assays : Incubation with liver microsomes identifies vulnerable sites (e.g., propenyl oxidation) for structural blocking .

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